Chlorhydrate de bêta-alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Beta-alanine is a non-essential amino acid . It is used to make other chemicals in the body . It is formed in vivo by the degradation of dihydrouracil and carnosine . Since neuronal uptake and neuronal receptor sensitivity to beta-alanine have been demonstrated, the compound may be a false transmitter replacing GAMMA-AMINOBUTYRIC ACID .

Synthesis Analysis

Beta-alanine can be synthesized through chemical and biological methods . The chemical synthesis method is relatively well developed, but the reaction conditions are extreme, requiring high temperature and pressure and strongly acidic and alkaline conditions . Biological methods have the advantages of product specificity, mild conditions, and simple processes, making them more promising production methods for beta-alanine .

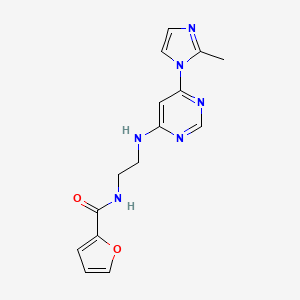

Molecular Structure Analysis

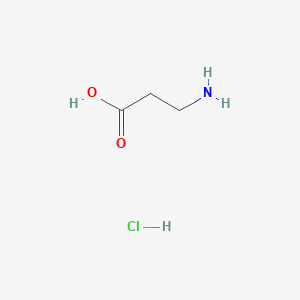

The molecular formula of Beta-alanine hydrochloride is C3H8ClNO2 . Its molecular weight is 125.55 g/mol . The crystal structure of beta-alanine-hydrochloride (2:1) complex has been determined by X-ray diffraction method .

Chemical Reactions Analysis

Beta-alanine improves high-intensity exercise performance in events lasting 1–10 minutes . It works by elevating levels of carnosine in the body . When beta-alanine is ingested, it combines with another amino acid called L-histidine, forming carnosine . Carnosine acts as an intracellular proton buffer — it protects against drops in pH (increases in acidity) .

Physical and Chemical Properties Analysis

Beta-alanine hydrochloride has a molecular weight of 125.55 g/mol . It is an amino acid formed in vivo by the degradation of dihydrouracil and carnosine .

Applications De Recherche Scientifique

Amélioration de la performance physique

Chlorhydrate de bêta-alanine: joue un rôle clé dans la synthèse de la carnosine, qui agit comme tampon du pH intracellulaire pendant l'exercice de haute intensité . La supplémentation en bêta-alanine a montré un effet positif significatif sur la performance physique, en particulier dans les activités qui génèrent une grande quantité d'acide lactique .

Production biotechnologique

Dans le domaine de la microbiologie industrielle, le This compound sert d'intermédiaire important pour la production de divers composés. Il est utilisé dans la synthèse biotechnologique de l'acide pantothénique (vitamine B5), du coenzyme A (CoA) et comme précurseur de nombreux produits chimiques ou médicaments .

Applications pharmaceutiques

This compound: est utilisé en médecine pour la synthèse de composés essentiels tels que l'acide pantothénique et le pantothénate de calcium. Ces composés sont essentiels à la formation cellulaire, au développement du système nerveux central et au métabolisme des protéines, des graisses et des sucres .

Additifs alimentaires et pour l'alimentation animale

En tant qu'additif dans l'alimentation animale, le This compound peut améliorer les performances de production de la volaille, réguler la croissance musculaire et améliorer la qualité de la viande. Il est également utilisé dans les additifs alimentaires pour prévenir le vieillissement cutané et soulager la fatigue chez les athlètes .

Synthèse des peptides et des protéines

En recherche scientifique, le This compound est utilisé comme substrat pour diverses réactions enzymatiques. Il facilite l'exploration de la structure et de la fonction des enzymes et est essentiel dans la synthèse des peptides et des protéines, permettant d'étudier les interactions entre les acides aminés et les protéines .

Applications environnementales

This compound: et ses dérivés trouvent des applications en science de l'environnement. Ils sont utilisés dans des procédés qui nécessitent un β-aminoacide non protéinogène, ce qui est crucial pour développer des solutions respectueuses de l'environnement et durables .

Mécanisme D'action

Target of Action

Beta-alanine is an amino acid formed in vivo by the degradation of dihydrouracil and carnosine . It has been demonstrated that beta-alanine may act as a false transmitter replacing gamma-aminobutyric acid (GABA), indicating neuronal uptake and neuronal receptor sensitivity to beta-alanine . It also targets the pantothenate synthetase in Mycobacterium tuberculosis .

Mode of Action

Beta-alanine works by elevating levels of carnosine in the body. When beta-alanine is ingested, it combines with another amino acid called L-histidine, forming carnosine . Carnosine acts as an intracellular proton buffer, protecting against drops in pH (increases in acidity) .

Biochemical Pathways

Beta-alanine is formed by the degradation of dihydrouracil and carnosine . It is a component of the peptides carnosine and anserine and also of pantothenic acid (vitamin B5), which itself is a component of coenzyme A . Beta-alanine is metabolized into acetic acid . It is also involved in various metabolic pathways such as propanoate metabolism, histidine metabolism, and pyrimidine metabolism .

Pharmacokinetics

It is known that the inter-individual variability in the incremental area under the curve (iauc) and maximum concentration (cmax) observed in plasma pharmacokinetics following ingestion of a single fixed dose of 1,400 mg beta-alanine was 350% and 402%, respectively . Body weight explained 30.1% of the variance and was negatively correlated to iAUC .

Result of Action

Beta-alanine improves high-intensity exercise performance in events lasting 1–10 minutes . It increases the concentration of carnosine in muscles, decreases fatigue in athletes, and increases total muscular work done .

Action Environment

It is known that beta-alanine is accumulated as a generic stress response molecule involved in protecting plants from temperature extremes, hypoxia, drought, heavy metal shock, and some biotic stresses . This suggests that environmental factors may influence the action, efficacy, and stability of beta-alanine.

Orientations Futures

Beta-alanine has a strong potential for acute stroke treatment and facilitation of recovery . It protects key physiological functions of brain cells that are exposed to acute stroke-mimicking conditions in ex vivo brain preparations . More research is needed to determine the effects of beta-alanine on strength, endurance performance beyond 25 min in duration, and other health-related benefits associated with carnosine .

Analyse Biochimique

Biochemical Properties

Beta-Alanine Hydrochloride is a precursor to many significant industrial chemicals for medicine, feed, food, environmental applications, and other fields . It interacts with various enzymes, proteins, and other biomolecules. For instance, it combines with the amino acid L-histidine to form carnosine , which acts as an intracellular proton buffer .

Cellular Effects

Beta-Alanine Hydrochloride has been shown to have beneficial effects on cognition . It increases the cell carnosine and brain-derived neurotrophic factor (BDNF) content . BDNF activates several downstream functional cascades via the tropomyosin-related kinase receptor type B (TrkB), inducing diverse processes such as programmed cell death and neuronal viability, dendritic branching growth, dendritic spine formation and stabilization, synaptic development, cognitive-related processes, and synaptic plasticity .

Molecular Mechanism

Beta-Alanine Hydrochloride exerts its effects at the molecular level through various mechanisms. It is a nonselective agonist at glycine receptors and a ligand for the G protein-coupled orphan receptor, TGR7 (MrgD) . Its flux plays a cytoprotective role by supporting the osmotic stability of marine organisms, preimplantation mouse embryos, and mammalian cells exposed to hypoxic stress .

Temporal Effects in Laboratory Settings

It is known that Beta-Alanine Hydrochloride has a significant role in mental health, mediating an increase of the cell carnosine and brain-derived neurotrophic factor (BDNF) content .

Dosage Effects in Animal Models

The effects of Beta-Alanine Hydrochloride vary with different dosages in animal models. For example, Beta-Alanine Hydrochloride can bind with histidine to form muscle-derived active peptides such as myosin and carnosine, thereby enhancing muscle endurance and improving exercise capacity .

Metabolic Pathways

Beta-Alanine Hydrochloride is involved in various metabolic pathways. It is the direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein .

Transport and Distribution

It is known that Beta-Alanine Hydrochloride plays various roles in the metabolism of animals, plants, and microorganisms .

Subcellular Localization

It is known that Beta-Alanine Hydrochloride plays various roles in the metabolism of animals, plants, and microorganisms .

Propriétés

IUPAC Name |

3-aminopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.ClH/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLNHDSYGLTYDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2355476.png)

![(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B2355482.png)

![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2355484.png)

![2-((difluoromethyl)sulfonyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355486.png)

![Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2355487.png)

![N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2355489.png)

![4H,5H,6H,7H-furo[3,2-c]pyridin-4-one](/img/structure/B2355490.png)

![(Z)-dimethyl 2-(2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)hydrazono)succinate](/img/structure/B2355493.png)

![6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2355497.png)